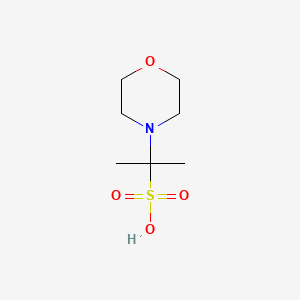![molecular formula C15H11FN2O4S B14120112 N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-Urea](/img/structure/B14120112.png)
N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-Urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethynylphenyl)-N’-[4-[(fluorosulfonyl)oxy]phenyl]-Urea is a synthetic organic compound that features both ethynyl and fluorosulfonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethynylphenyl)-N’-[4-[(fluorosulfonyl)oxy]phenyl]-Urea typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of the Fluorosulfonyl Group: The fluorosulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with a phenol derivative.
Urea Formation: The final step involves the reaction of the intermediate compounds with isocyanates or carbamates to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ethynylphenyl)-N’-[4-[(fluorosulfonyl)oxy]phenyl]-Urea can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group could yield aldehydes or ketones, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique functional groups.
Industry: Use in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-ethynylphenyl)-N’-[4-[(fluorosulfonyl)oxy]phenyl]-Urea would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and fluorosulfonyl groups could play a role in these interactions by forming covalent bonds or participating in hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-ethynylphenyl)-N’-[4-[(methylsulfonyl)oxy]phenyl]-Urea: Similar structure but with a methylsulfonyl group instead of a fluorosulfonyl group.
N-(4-ethynylphenyl)-N’-[4-[(chlorosulfonyl)oxy]phenyl]-Urea: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
Uniqueness
N-(4-ethynylphenyl)-N’-[4-[(fluorosulfonyl)oxy]phenyl]-Urea is unique due to the presence of the fluorosulfonyl group, which can impart different chemical reactivity and biological activity compared to similar compounds with other sulfonyl groups.
Eigenschaften
Molekularformel |
C15H11FN2O4S |
|---|---|
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
1-ethynyl-4-[(4-fluorosulfonyloxyphenyl)carbamoylamino]benzene |
InChI |
InChI=1S/C15H11FN2O4S/c1-2-11-3-5-12(6-4-11)17-15(19)18-13-7-9-14(10-8-13)22-23(16,20)21/h1,3-10H,(H2,17,18,19) |
InChI-Schlüssel |
CSICNMZLLBJCHO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14120058.png)


![2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B14120084.png)
![2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B14120097.png)

![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14120104.png)
![Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B14120119.png)
![6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14120126.png)



